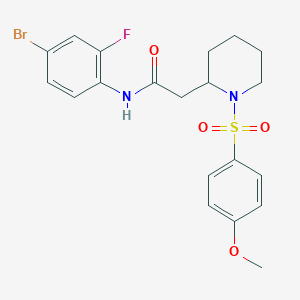

N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

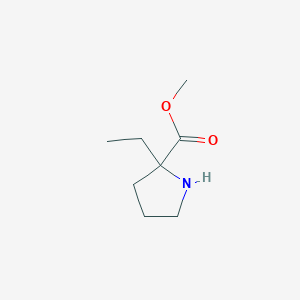

The compound N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a chemically synthesized molecule that appears to be designed for potential pharmacological applications. It contains a piperidine backbone, which is a common feature in many pharmaceutical agents due to its ability to interact with biological targets. The molecule also features a sulfonyl group attached to a methoxyphenyl ring, which could influence its pharmacokinetic and pharmacodynamic properties. The presence of bromo and fluoro substituents on the phenyl ring may affect the molecule's reactivity and binding affinity to biological targets .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups has been studied, which could be relevant for the methoxyphenylsulfonyl component of the target molecule . Additionally, the synthesis of piperidine derivatives with specific substituents has been shown to be crucial for their pharmacological activity, as seen in the synthesis of antihypertensive agents . The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the use of benzenesulfonyl chloride and aminopiperidine, which could be related to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the target compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This ring structure is known to impart certain pharmacological properties to the molecule. The stereochemistry of the piperidine ring and the position of the substituents can significantly influence the molecule's biological activity, as demonstrated by the structure-activity relationship studies of piperidine derivatives .

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related studies. Piperidine derivatives can undergo various chemical reactions, such as anodic methoxylation, which involves the introduction of methoxy groups into the piperidine ring . The cycloaddition reactions of cyclic N-sulfonylimines with enones or ynones to form sulfamidate-fused piperidin-4-ones also highlight the reactivity of the piperidine ring . These reactions could be relevant for further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and overall molecular structure. The presence of the sulfonyl group could affect the solubility and stability of the compound. The bromo and fluoro substituents may influence the compound's reactivity and its interaction with biological targets. The pharmacological evaluation of similar piperidine derivatives has shown that these properties are crucial for their activity as antihypertensive agents and their selectivity towards certain ion channels . The synthesized piperidine derivatives have also been evaluated for their inhibitory activity against various enzymes, which suggests that the target compound may also possess biological activity .

Wissenschaftliche Forschungsanwendungen

Antibacterial Potential

- A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds similar to the one , and evaluated their antibacterial potentials. These compounds showed moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, with certain derivatives demonstrating notable growth inhibition (Iqbal et al., 2017).

Pharmaceutical Synthesis and Imaging

- Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds, which is a significant step in the development of positron emission tomography (PET) tracers for studying receptors in the brain (Katoch-Rouse & Horti, 2003).

Synthesis in Carbohydrate Chemistry

- Spjut et al. (2010) designed and synthesized the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl group protection in carbohydrate chemistry. The Fsec group was evaluated for stability and effectiveness in protecting hydroxyl groups during synthetic processes (Spjut, Qian, & Elofsson, 2010).

Enzyme Inhibition Studies

- Khalid et al. (2014) synthesized a new series of N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, displaying promising activity in some derivatives (Khalid et al., 2014).

Neuroprotective Activities

- Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, including structures similar to the compound , and evaluated their neuroprotective activities both in vitro and in vivo. Some of these compounds showed significant neuroprotection against ischemic stroke, indicating potential for future development as anti-ischemic stroke agents (Zhong, Gao, Xu, Qi, & Wu, 2020).

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrFN2O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-11-3-2-4-15(24)13-20(25)23-19-10-5-14(21)12-18(19)22/h5-10,12,15H,2-4,11,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPFADRHFDYNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)

![N-cyano-3-ethyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B3005271.png)

![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)

![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)

![N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B3005280.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005281.png)